C18(Plasm) LPC

Beschreibung

Eigenschaften

Molekularformel |

C26H54NO6P |

|---|---|

Molekulargewicht |

507.7 g/mol |

IUPAC-Name |

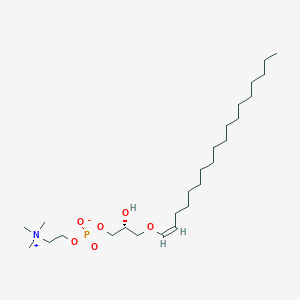

[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1 |

InChI-Schlüssel |

WBOMIOWRFSPZMC-AYICAFKVSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of C18(Plasm) LPC in Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC. This ether-linked lysophospholipid, a member of the plasmalogen family, is emerging as a critical modulator of cell membrane dynamics and signaling. While research specifically targeting this compound is nascent, this document synthesizes current knowledge on plasmalogens and lysophosphatidylcholines to elucidate its putative functions. We explore its structural impact on membrane architecture, its role in key signaling pathways relevant to neuronal function and oncology, and provide detailed experimental protocols for its study. This guide serves as a foundational resource for professionals investigating novel therapeutic targets and cellular signaling mechanisms.

Introduction: The Significance of this compound

The cell membrane is a dynamic and complex interface crucial for cellular function, and its lipid composition is a key determinant of its biophysical properties and signaling capacity. Among the myriad of lipid species, plasmalogens, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, represent a unique class of phospholipids. This compound is a lysoplasmalogen, derived from the hydrolysis of a fatty acid at the sn-2 position of a parent plasmalogen. This structural feature imparts distinct physicochemical properties that are hypothesized to influence membrane fluidity, curvature, and the formation of specialized microdomains such as lipid rafts.[1][2] Ether lipids, including plasmalogens and their lysoderivatives, are not merely structural components but also act as signaling molecules and are implicated in various physiological and pathological processes, including cancer progression and neuronal function.[3][4][5]

Biophysical Impact of this compound on Cell Membranes

While direct quantitative data for this compound is limited, we can infer its effects on membrane biophysics from studies on related plasmalogens and lysophospholipids.

Membrane Fluidity and Order

Plasmalogen-containing membranes generally exhibit increased rigidity and order.[6] Studies on plasmalogen-deficient cells have shown higher membrane lipid mobility, as measured by lower fluorescence anisotropy.[7] The vinyl-ether linkage in plasmalogens leads to a more compressed and thicker lipid bilayer.[6] As a lysophospholipid, this compound possesses a single acyl chain, which would introduce packing defects in the bilayer. This conical shape is expected to locally increase membrane fluidity and induce positive curvature. However, the inherent ordering effect of the plasmalogen backbone may counteract this to some extent, leading to a complex modulation of local membrane dynamics.

Membrane Curvature and Stability

Lysophospholipids are known to alter bilayer curvature and packing.[8] The insertion of a cone-shaped molecule like this compound into one leaflet of the membrane would induce positive curvature, a critical aspect of processes like membrane budding, fission, and fusion.[2] However, high concentrations of lysophosphatidylcholines can destabilize bilayers, leading to the formation of micelles.[9] Cholesterol has been shown to counteract this destabilizing effect.[9]

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[10] Plasmalogens are known to be important for the organization and stability of these domains.[11] The impact of this compound on lipid rafts is likely complex; while it may be excluded from the highly ordered core of the raft, its presence at the raft boundary could modulate raft stability and the partitioning of raft-associated proteins.

Table 1: Predicted Biophysical Effects of this compound on Cell Membranes

| Property | Predicted Effect of this compound | Rationale |

| Membrane Fluidity | Local increase | Introduction of packing defects due to single acyl chain. |

| Membrane Order | Complex modulation | Plasmalogen backbone promotes order, while the lysolipid nature promotes disorder. |

| Membrane Thickness | Local decrease | Insertion of a single-chain lipid into the bilayer. |

| Membrane Curvature | Induction of positive curvature | Conical shape of the lysophospholipid. |

| Lipid Raft Stability | Modulation at the boundary | Potential to alter packing and partitioning of raft components. |

Role in Cellular Signaling

Ether lipids and lysophospholipids are increasingly recognized as important signaling molecules. While specific pathways for this compound are yet to be fully elucidated, related molecules suggest several potential signaling axes.

G-Protein Coupled Receptor (GPCR) Signaling

Lysophospholipids like lysophosphatidic acid (LPA) are well-known ligands for a family of GPCRs.[12][13] Ether-linked LPAs have been shown to induce diverse signaling pathways in cancer cells, often through G(i/o) proteins, leading to the activation of downstream effectors like PI3K, MAP kinase, and Rho.[13] It is plausible that this compound could act as a ligand for a yet-to-be-identified GPCR or modulate the activity of known LPA receptors.

Signaling in Neuronal Cells

In the nervous system, where plasmalogens are highly abundant, their derivatives likely play crucial roles.[1] GPCR signaling is fundamental to regulating neuronal excitability and synaptic plasticity.[14] By modulating membrane fluidity and curvature, this compound could influence the localization and activity of ion channels and receptors within synaptic membranes.

Role in Cancer Biology

Ether lipids are implicated in cancer progression, with elevated levels often associated with increased cell migration and metastasis.[3][5] The signaling pathways involved are multifaceted and can include the modulation of protein kinase C (PKC) and peroxisome proliferator-activated receptors (PPARs).[5] In ovarian cancer, ether-linked LPAs stimulate cell migration and proliferation through PI3K and Rho-dependent pathways.[13]

Below is a diagram illustrating a potential signaling pathway for this compound, synthesized from the known signaling of related ether lysophospholipids.

Experimental Protocols

Investigating the precise role of this compound requires a combination of biophysical and cell-based assays. The following are detailed methodologies adapted for this purpose.

Analysis of Membrane Fluidity using Laurdan GP Microscopy

This technique measures membrane lipid packing and fluidity based on the emission spectrum of the fluorescent probe Laurdan.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (10 mM in DMSO)

-

Cell culture medium appropriate for the cell line of interest (e.g., neuronal or cancer cell lines)

-

This compound (from a commercial supplier, prepared as a stock solution in ethanol (B145695) or DMSO)

-

Confocal microscope with spectral imaging capabilities or two emission channels (e.g., 440 nm and 490 nm)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 30 minutes to 2 hours). Include a vehicle control.

-

Laurdan Staining: Add Laurdan stock solution to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Immediately image the cells on a confocal microscope heated to 37°C. Excite the Laurdan probe at ~350-400 nm and collect emission simultaneously in two channels: one centered at ~440 nm (for ordered membranes) and the other at ~490 nm (for disordered membranes).[15][16]

-

Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490) A decrease in GP value indicates an increase in membrane fluidity.[17]

Measurement of Lipid Diffusion by Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to quantify the lateral diffusion of fluorescently labeled lipids within the membrane.

Materials:

-

Fluorescent lipid analog (e.g., a fluorescently labeled phosphatidylcholine or a lipophilic dye like DiI)

-

This compound

-

Laser scanning confocal microscope with FRAP capabilities

Procedure:

-

Cell Labeling: Incubate cells with the fluorescent lipid analog according to the manufacturer's protocol.

-

This compound Treatment: Treat the labeled cells with this compound as described in section 4.1.

-

FRAP Measurement: a. Acquire a few pre-bleach images of a region of interest on the cell membrane. b. Use a high-intensity laser to photobleach a small, defined area of the membrane. c. Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the area.[18][19]

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the fluorescent probe. An increase in the diffusion coefficient indicates increased membrane fluidity.

Lipidomic Analysis by LC-MS/MS

This protocol allows for the quantitative analysis of changes in the lipid composition of cell membranes following treatment with this compound.

Materials:

-

Cell scraper

-

Solvents for lipid extraction (e.g., chloroform, methanol (B129727), methyl-tert-butyl ether (MTBE))[20][21]

-

Internal lipid standards

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Harvesting: Treat cells in culture with this compound. After treatment, wash the cells with PBS and harvest them by scraping.

-

Lipid Extraction: Perform a lipid extraction using a method like the Folch or Matyash procedure.[20] Briefly, this involves adding a mixture of organic solvents (e.g., methanol and MTBE) to the cell pellet, followed by vortexing and phase separation induced by the addition of water.

-

Sample Preparation: Collect the organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with LC-MS analysis.[22]

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the different lipid species. The mass spectrometer will then be used to identify and quantify the lipids based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Analyze the data to determine changes in the abundance of various lipid species in response to this compound treatment.

The following diagram outlines a general experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound stands at the intersection of two classes of lipids with profound effects on cell membrane dynamics and signaling: plasmalogens and lysophospholipids. While direct experimental evidence remains to be fully established, the synthesis of existing knowledge strongly suggests that this compound is a potent modulator of membrane fluidity, curvature, and lipid raft organization. Its potential role in GPCR and other signaling pathways highlights it as a molecule of interest in both neuroscience and oncology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the specific functions of this compound, paving the way for a deeper understanding of its role in health and disease and the potential development of novel therapeutic strategies targeting ether lipid metabolism and signaling. Future research should focus on obtaining direct quantitative data on the biophysical effects of this compound, identifying its specific protein interactors and receptors, and elucidating its precise signaling cascades in relevant cellular models.

References

- 1. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ether-lipids accumulation promotes hepatocellular carcinoma progression linked to PPARα deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of plasmalogen deficiency on membrane fluidity of human skin fibroblasts: a fluorescence anisotropy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dipole potential correlates with lipid raft markers in the plasma membrane of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of ether-linked lysophosphatidic acids in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles for Regulator of G Protein Signaling Proteins in Synaptic Signaling and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 20. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biosynthesis of C18(Plasm) LPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biosynthesis of C18(Plasm) LPC, a lysoplasmalogen choline (B1196258) containing an O-1-(1Z-octadecenyl) chain. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. This compound is a downstream metabolite of C18 plasmalogen metabolism and is implicated in various cellular signaling pathways. Understanding its biosynthesis is crucial for research into its physiological and pathological roles, and for the development of novel therapeutic strategies.

Core Biosynthesis Pathway of C18 Plasmalogens

The de novo biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). The pathway culminates in the formation of plasmenyl-type phospholipids, which can then be remodeled to yield various molecular species, including the precursor to this compound.

Peroxisomal Steps:

The initial and rate-limiting steps of plasmalogen biosynthesis occur within the peroxisomes.

-

Acylation of Dihydroxyacetone Phosphate (B84403) (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetone Phosphate Acyltransferase (DHAPAT). This reaction utilizes a C18 acyl-CoA to form 1-acyl-DHAP.[1][2] The human GNPAT gene provides the instructions for making this essential enzyme.[1]

-

Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a C18 fatty alcohol by Alkylglycerone Phosphate Synthase (AGPS) , also known as Alkyldihydroxyacetonephosphate Synthase.[3][4] This pivotal step forms the characteristic ether linkage of plasmalogens, resulting in the formation of 1-O-alkyl-DHAP.[5][6] AGPS is a member of the FAD-binding oxidoreductase/transferase type 4 family and is localized to the inner aspect of the peroxisomal membrane.[5][6] Mutations in the AGPS gene are associated with rhizomelic chondrodysplasia punctata type 3.[4]

-

Reduction of the Keto Group: The keto group at the sn-2 position of 1-O-alkyl-DHAP is subsequently reduced by an NADPH-dependent reductase, Acyl/alkyl Dihydroxyacetone Phosphate Reductase , to form 1-O-alkyl-glycero-3-phosphate.

Endoplasmic Reticulum Steps:

The final stages of plasmalogen synthesis take place in the endoplasmic reticulum.

-

Acylation at the sn-2 Position: A fatty acid, often a polyunsaturated fatty acid (PUFA) like arachidonic acid, is attached to the sn-2 position of 1-O-alkyl-glycero-3-phosphate by an acyltransferase .

-

Phosphate Removal: The phosphate group at the sn-3 position is removed by a phosphatase , yielding 1-O-alkyl-2-acyl-sn-glycerol.

-

Head Group Attachment: A phosphocholine (B91661) head group is transferred from CDP-choline to the sn-3 position by cholinephosphotransferase , forming 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a plasmanylcholine).

-

Formation of the Vinyl-Ether Bond: The final and defining step in plasmalogen biosynthesis is the introduction of the vinyl-ether bond at the sn-1 position. This desaturation of the alkyl chain is catalyzed by the enzyme Plasmanylethanolamine Desaturase 1 (PEDS1) , also known as TMEM189.[7][8][9] This enzyme converts the plasmanylcholine into a plasmenylcholine, the direct C18 plasmalogen precursor to this compound.[10]

Generation of this compound from C18 Plasmalogens

This compound is not directly synthesized through the de novo pathway but is rather a product of the enzymatic remodeling of fully synthesized C18 plasmalogens. The primary enzyme responsible for this conversion is Phospholipase A2 (PLA2) .

PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[11][12][13] Several isoforms of PLA2 exist, and some exhibit selectivity for plasmalogen substrates.[14][15] Specifically, Ca2+-independent PLA2 (iPLA2) isoforms, such as iPLA2β and iPLA2γ, have demonstrated a preference for hydrolyzing plasmalogen phospholipids.[14] Thrombin-stimulated human platelets, for instance, show selective hydrolysis of arachidonylated plasmenylcholine, leading to the production of lysoplasmenylcholine.[14] This suggests a regulated pathway for the generation of this compound in response to specific cellular stimuli.

Quantitative Data

Quantitative data on the enzymes and intermediates of the this compound biosynthesis pathway are essential for building accurate models of lipid metabolism and for understanding the regulation of this pathway in health and disease.

| Parameter | Enzyme/Metabolite | Value | Tissue/Cell Type | Reference |

| Enzyme Kinetics | ||||

| Km | Human GNPAT | Data not available in search results | ||

| Vmax | Human GNPAT | Data not available in search results | ||

| Km | Human AGPS | Data not available in search results | ||

| Vmax | Human AGPS | Data not available in search results | ||

| Km | Human PEDS1 (TMEM189) | Data not available in search results | ||

| Vmax | Human PEDS1 (TMEM189) | Data not available in search results | ||

| Specific Activity | Phospholipase A2 (on plasmenylcholine) | Variable depending on isoform and conditions | Human Platelets | [14] |

| Metabolite Concentrations | ||||

| Total Plasmalogens | Brain | ~20% of total phospholipids | Human | [16] |

| Total Plasmalogens | Heart | High levels | Human | [17] |

| Total Plasmalogens | Liver | Low levels | Human | [17] |

| This compound | Plasma | Levels are associated with risk for certain cancers | Human | [18][19] |

| LPC(18:0) | Plasma | Elevated levels in advanced atherosclerotic plaques | Mouse, Human | [20] |

Experimental Protocols

Lipid Extraction using the Folch Method

This method is widely used for the efficient extraction of total lipids from biological samples.[21][22][23][24]

Materials:

-

Tissue sample

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent).[21]

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter the homogenate or centrifuge to separate the liquid phase.[21]

-

Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

-

Centrifuge the mixture at low speed to separate the two phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[21]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.[25][26][27]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: The extracted lipid sample is reconstituted in an appropriate solvent mixture (e.g., methanol/10 mM ammonium (B1175870) formate).[25]

-

Chromatographic Separation: The lipid species are separated based on their polarity using a suitable column (e.g., a C18 reversed-phase column). A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium acetate (B1210297) is typically employed.[27]

-

Mass Spectrometric Detection: The eluting lipids are ionized by ESI and analyzed by the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

-

Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the overall plasmalogen metabolism and is subject to regulation at multiple steps. The availability of precursors, such as C18 fatty alcohols and acyl-CoAs, and the activity of the biosynthetic enzymes and phospholipases all contribute to the cellular levels of this lysoplasmalogen.

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. GNPAT glyceronephosphate O-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. AGPS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. The TMEM189 gene encodes plasmanylethanolamine desaturase which introduces the characteristic vinyl ether double bond into plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis [frontiersin.org]

- 10. Plasmanylethanolamine desaturase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasmalogens, phospholipases A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipid extraction by folch method | PPTX [slideshare.net]

- 22. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]

- 23. repository.seafdec.org [repository.seafdec.org]

- 24. General methodologies | Cyberlipid [cyberlipid.gerli.com]

- 25. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. lcms.cz [lcms.cz]

An In-Depth Technical Guide to C18(Plasm) LPC Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC)

1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as this compound or PC(P-18:0/0:0), is a specific species of lysoplasmalogen. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] Approximately 20% of all phospholipids (B1166683) in the human body are plasmalogens, with choline (B1196258) plasmalogens being particularly abundant in cardiac tissue.[1][2]

This compound is an intermediate in the metabolism of its parent compound, C18 choline plasmalogen (C18(Plasm) PC). It is generated by the enzymatic removal of the fatty acid at the sn-2 position. While often considered just a metabolic intermediate, lysophospholipids (LPLs) like this compound are increasingly recognized as potent signaling molecules involved in a multitude of physiological and pathological processes.[2][3] This guide provides a comprehensive overview of the core aspects of this compound metabolism, its biological functions, and the methodologies used for its study in mammalian cells.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | PC(P-18:1/0:0), 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine | [4] |

| CAS Number | 97802-55-6 | [4] |

| Molecular Formula | C₂₆H₅₄NO₆P | [4] |

| Molecular Weight | 507.68 g/mol | [4] |

| Lipid Type | Lysoplasmalogen, Lysophospholipid | [4] |

Metabolism of this compound

The cellular concentration of this compound is tightly regulated through a dynamic balance of synthesis and degradation/remodeling pathways.

Biosynthesis of this compound

This compound is not synthesized de novo but is generated from the hydrolysis of its diacyl precursor, C18 plasmalogen phosphatidylcholine (C18(Plasm) PC). This reaction is catalyzed by phospholipase A₂ (PLA₂) enzymes, which specifically cleave the ester bond at the sn-2 position of the glycerol backbone, releasing a fatty acid.[2]

The biosynthesis of the C18(Plasm) PC precursor is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Key enzymes in the initial peroxisomal steps include glyceronephosphate O-acyltransferase (GNPAT) and alkylglyceronephosphate synthase (AGPS).[1]

The generation of this compound from C18(Plasm) PC is highly dependent on the specific PLA₂ isoforms present, as they exhibit distinct substrate preferences. Cytosolic PLA₂ (cPLA₂) shows a higher activity toward plasmalogens compared to conventional diacyl phospholipids, making it a key enzyme in generating this compound, especially when the sn-2 position is occupied by arachidonic acid.[2] In contrast, secretory PLA₂ (sPLA₂) shows a preference for diacyl phospholipids over plasmalogens.[2] Studies in canine myocardium have identified a specific plasmalogen-selective PLA₂ activity that does not require calcium.[5]

Degradation and Remodeling

Once formed, this compound can undergo two primary metabolic fates: reacylation back to its parent phospholipid or complete degradation.

-

Reacylation (Lands Cycle): The most prominent pathway for this compound metabolism is its reacylation to C18(Plasm) PC. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine (B164491) acyltransferases (LPCATs), which transfer a fatty acid from an acyl-CoA donor to the free hydroxyl group at the sn-2 position.[6] This deacylation-reacylation cycle, known as the Lands cycle, is crucial for remodeling the fatty acid composition of membranes and maintaining phospholipid homeostasis.[7][8] Different LPCAT isoforms exhibit distinct specificities for both the lysophospholipid acceptor and the acyl-CoA donor, allowing for fine-tuned control over membrane lipid diversity.[7][9]

-

Degradation: this compound can also be further degraded by other phospholipases. For instance, lysophospholipase D (also known as autotaxin) can cleave the phosphocholine (B91661) headgroup, producing 1-O-(1'Z-octadecenyl)-sn-glycerol-3-phosphate, a lysophosphatidic acid (LPA) analog.[6]

Table 2: Relative Activity and Selectivity of Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Isoform/Type | Preferred Substrate/Reaction | Key Findings | Reference(s) |

| Phospholipase A₂ (PLA₂) | Cytosolic PLA₂ (GIVA cPLA₂) | Plasmalogen-PC > Diacyl-PC | Shows higher activity towards plasmalogens, especially with arachidonic acid at sn-2. | [2] |

| Secretory PLA₂ (GV sPLA₂) | Diacyl-PC > Plasmalogen-PC | Shows a high preference for conventional ester phospholipids over plasmalogens. | [2] | |

| Canine Myocardial PLA₂ | Plasmenylcholine (B1250302) | A Ca²⁺-independent, plasmalogen-selective PLA₂ was identified. Vmax for plasmenylcholine was 5 nmol/mg/h vs. 1 nmol/mg/h for phosphatidylcholine. | [5] | |

| LPC Acyltransferase (LPCAT) | LPLAT7 (LPGAT1) | sn-1 acylation of LPC/LPE | Identified as an sn-1 specific LPLAT with a preference for incorporating stearic acid (C18:0). | [1] |

| LPCAT1 | Generates saturated PCs | Preferentially produces fully saturated phospholipids, thereby remodeling membrane composition. | [8] |

Signaling and Biological Functions

Lysophospholipids are not merely metabolic intermediates; they are active signaling molecules that can exert profound effects on cellular behavior. LPCs can act on G protein-coupled receptors (GPCRs) and modulate the activity of intracellular enzymes like protein kinase C (PKC).[2][3] The signaling effects of LPC can be concentration-dependent; for example, low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations are inhibitory.[3]

LPC has been implicated in a wide range of cellular responses, including:

-

Cell proliferation and differentiation[3]

-

Monocyte chemotaxis and T-lymphocyte activation[3]

-

Modulation of platelet aggregation[3]

-

Induction of pro-inflammatory cytokines, an effect that can be dependent on the platelet-activating factor (PAF) receptor[10]

This compound in Health and Disease

Alterations in plasmalogen and LPC metabolism are associated with numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

-

Neurodegenerative Diseases: Lower levels of LPCs have been reported in the plasma, cerebrospinal fluid, and brain tissue of patients with Alzheimer's disease (AD).[11] Specifically, LPCs containing long-chain fatty acids tend to be lower in the plasma of AD patients.[12] However, other studies have reported higher levels of certain LPC species (e.g., lysoPC a C18:1 and lysoPC a C18:2) in AD and Mild Cognitive Impairment (MCI), suggesting a complex and perhaps stage-dependent dysregulation.[3][13]

-

Cardiovascular Disease: An altered phospholipid metabolism is a hallmark of atherosclerosis.[14] Studies using mass spectrometry imaging have found that while many lysolipids accumulate in atherosclerotic plaques, the plasma levels of specific species like LPC(18:0) are significantly reduced in patients with high cardiovascular risk, suggesting a complex relationship between tissue and circulating lipid pools.[14][15]

-

Cancer: Cancer cells often exhibit altered phospholipid metabolism, including increased PC turnover.[16] This can lead to decreased concentrations of LPC in the plasma of cancer patients, which has been found to correlate with weight loss and inflammatory status.[16]

Table 3: Reported Alterations of LPC Species in Disease

| Disease | Matrix | LPC Species | Direction of Change | Reference(s) |

| Alzheimer's Disease | Plasma, CSF, Brain | Total LPCs | Decreased | [11] |

| Plasma | lysoPC a C18:1, lysoPC a C18:2 | Increased | [3] | |

| Plasma | Total LPCs | Increased post-diagnosis | [13] | |

| Atherosclerosis | Arterial Plaque | LPC(18:0) | Increased | [14][15] |

| Plasma (CV Risk Group) | LPC(18:0) | Decreased | [14][15] | |

| Cancer | Plasma | Total LPCs | Decreased | [16] |

Methodologies for Studying this compound

The accurate quantification and characterization of this compound require sophisticated analytical techniques, primarily revolving around liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow

A typical workflow for the analysis of this compound from biological samples involves lipid extraction, chromatographic separation, and mass spectrometric detection.

References

- 1. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 5. Identification of neutral active phospholipase C which hydrolyzes choline glycerophospholipids and plasmalogen selective phospholipase A2 in canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of pancreatic phospholipase A2 on phosphatidylcholine bilayers in different physical states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine acyltransferase 1 suppresses nanoclustering and function of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of two different lysophosphatidylcholine:acyl-CoA acyltransferases (LAT) in pig spleen with putative distinct topological localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 15. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Concentration and Analysis of C18(Plasm) LPC in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC or PC(P-18:1/0:0). This lysoplasmalogen is an ether-linked lysophosphatidylcholine (B164491) characterized by a vinyl-ether bond at the sn-1 position, which imparts unique chemical properties, including increased resistance to oxidation compared to its acyl-ester counterparts.[] this compound is involved in various biological processes, including membrane dynamics and lipid signaling, making it a molecule of interest in diverse research fields.[][2]

Due to the complexity of the human lipidome and the relatively low abundance of specific lysophospholipid species, precise physiological concentrations for this compound are not widely reported in publicly available literature. This guide, therefore, presents concentration data for closely related and parent lipid classes to provide a quantitative context, details the rigorous analytical methods required for its quantification, and explores its role in metabolic and signaling pathways.

Quantitative Data on LPCs and Related Lipids in Human Plasma

| Lipid Class / Species | Mean Concentration (μM) | Notes | Source(s) |

| Total LPCs | 155.74 ± 19.72 | Measured in normal-weight adolescents. | [3] |

| LPC 18:1 (acyl) | Concentration is negatively associated with obesity. | A specific acyl-LPC, not a plasmalogen. | [3] |

| LPC 18:2 (acyl) | Concentration is negatively associated with obesity. | A specific acyl-LPC, not a plasmalogen. | [3][4] |

| PC(P-18:0/18:0) | 0.753 ± 0.026 | A parent plasmalogen PC, not a lyso- form. |

Note: The nomenclature "P" or "p" denotes a plasmenyl (vinyl-ether) linkage at the sn-1 position, while "a" or no prefix typically indicates an acyl (ester) linkage. The data for acyl-LPCs and parent PCs are provided to contextualize the expected low micromolar to nanomolar range for individual lysoplasmalogen species.

Experimental Protocol: Quantification of this compound

The accurate quantification of this compound and other lysolipids from complex biological matrices like human plasma requires a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol below is a synthesized methodology based on established lipidomics practices.

Proper sample handling is critical to prevent the artificial generation or degradation of lysophospholipids.

-

Blood Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation : Centrifuge the blood sample promptly at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma from blood cells.

-

Storage : Immediately freeze the resulting plasma and store it at -80°C until analysis to minimize enzymatic activity.

The goal of extraction is to efficiently isolate lipids while removing interfering substances like proteins. An optimized method for lysolipids is recommended to ensure quantitative recovery.[5]

-

Solvent Preparation : Prepare a cold biphasic solvent system, such as methanol, methyl tert-butyl ether (MTBE), and water.[5]

-

Internal Standards : Spike the plasma sample with a known amount of a suitable internal standard, such as a deuterated version of the analyte (e.g., this compound-d9), to correct for extraction losses and matrix effects.

-

Extraction Procedure :

-

To a 10 µL plasma sample, add 570 µL of an isopropanol:ethyl acetate (B1210297) mixture (8:2 v/v) containing the internal standard.[5]

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 2 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the lipid extract for analysis.

-

Chromatographic separation is crucial for resolving isomeric and isobaric lipid species, including separating this compound from other LPCs and preventing in-source fragmentation of parent lipids.[6]

-

Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reversed-phase column, such as a C18, is commonly used for separating lipids based on acyl/alkenyl chain length and saturation.[5][6]

-

Mobile Phases :

-

Mobile Phase A : Water with a modifier like ammonium (B1175870) acetate or formate (B1220265) to improve ionization.

-

Mobile Phase B : A mixture of organic solvents such as acetonitrile (B52724) and isopropanol, also with a modifier.

-

-

Gradient : A gradient elution is employed, starting with a higher concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B to elute lipids of increasing hydrophobicity.

-

Mass Spectrometer : A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) is used for its high sensitivity and selectivity.[6]

-

Ionization Mode : Alkenyl-lysophosphatidylcholines (P-LPC) and other lysolipids are typically ionized in negative mode.[5][6]

-

Detection : Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring high specificity.

-

Peak Integration : Integrate the chromatographic peak areas for the specific MRM transitions of both the endogenous this compound and the deuterated internal standard.

-

Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantification : Determine the absolute concentration of this compound in the plasma sample by comparing the calculated area ratio to a standard curve generated from authentic standards of known concentrations.

Signaling and Metabolic Pathways

This compound is not merely a structural component but an active participant in lipid metabolism and signaling. Its lifecycle is tightly regulated by specific enzymes and influences several downstream cellular processes.

Lysoplasmalogens like this compound are central intermediates in the remodeling of plasmalogens. The parent plasmalogen, PC(P-18:1/FA), where 'FA' is typically a polyunsaturated fatty acid (PUFA) like arachidonic acid, is hydrolyzed by phospholipase A₂ (PLA₂).[2][7] This reaction releases the PUFA from the sn-2 position, which can then serve as a precursor for the synthesis of potent inflammatory mediators such as eicosanoids.[2] The resulting this compound can then be either re-acylated with a different fatty acid to form a new plasmalogen species (lipid remodeling) or be degraded.

The defining vinyl-ether bond of this compound can be hydrolytically cleaved by the enzyme lysoplasmalogenase.[2][8] This degradation yields a fatty aldehyde and glycerophosphocholine. Interestingly, lysophosphatidic acid (LPA), a well-known signaling lipid, acts as a competitive inhibitor of lysoplasmalogenase.[8] This suggests a potential feedback mechanism where LPA signaling may promote the conservation of lysoplasmalogens, possibly to make them available for the remodeling pathway required for cell growth and proliferation.[8]

While direct receptor-mediated signaling by this compound is not fully elucidated, related ether lipids are known to influence key signaling cascades. For instance, alkenyl-LPA, a structurally similar molecule, can activate LPA receptors, leading to the phosphorylation of critical proteins like ERK and AKT, which are involved in cell growth and survival.[9]

References

- 2. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomic Profile Revealed the Association of Plasma Lysophosphatidylcholines with Adolescent Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

C18(Plasm) LPC: A Technical Guide to its Role in Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC, is a lysoplasmalogen, a specific type of ether lipid that is increasingly recognized for its role in cellular signaling. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, this molecule possesses unique physicochemical properties that distinguish it from its acyl-ester counterparts. These properties, including increased resistance to oxidative stress and distinct effects on membrane dynamics, position this compound as a potential key player in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its putative role in lipid signaling pathways, methodologies for its study, and its potential as a therapeutic target.

Introduction to this compound

This compound belongs to the family of ether lipids, which constitute a significant portion of the phospholipids (B1166683) in mammalian cells, particularly in the brain, heart, and immune cells.[1] The defining feature of plasmalogens is the vinyl-ether linkage at the sn-1 position, which is more resistant to cleavage by certain phospholipases and reactive oxygen species compared to the ester bonds found in diacyl phospholipids. This compound is formed through the action of phospholipase A2 (PLA2) on its parent plasmalogen, PC(18:1p/X:X), where X:X represents a fatty acid at the sn-2 position.

The unique structure of this compound suggests several biological functions:

-

Membrane Modulation: Like other lysophospholipids, this compound can influence the curvature and fluidity of cell membranes, which can, in turn, affect the function of membrane-bound proteins.

-

Signaling Molecule: There is growing evidence that lysoplasmalogens can act as signaling molecules, either directly by binding to specific receptors or indirectly by serving as precursors for other bioactive lipids.[2]

-

Antioxidant Properties: The vinyl-ether bond is susceptible to oxidation, allowing plasmalogens to act as endogenous antioxidants, protecting other lipids and proteins from oxidative damage.

Quantitative Data

While comprehensive quantitative data for this compound across various human tissues is still an active area of research, data for total and other specific lysophosphatidylcholine (B164491) (LPC) species in human plasma provide a valuable reference. It is important to note that the concentrations of individual lipid species can vary significantly based on the tissue, physiological state, and analytical methodology.

Table 1: Representative Concentrations of Lysophosphatidylcholines in Human Plasma

| Lipid Species | Concentration Range (µM) | Analytical Method | Reference |

| Total LPCs | 100 - 300 | LC-MS/MS | [3] |

| LPC 16:0 | Not specified | LC-MS/MS | [4] |

| LPC 18:0 | Not specified | LC-MS/MS | [4] |

| LPC 18:1 | Not specified | LC-MS/MS | [4] |

| LPC 18:2 | Not specified | LC-MS/MS | [4] |

Note: Specific concentration data for this compound is not yet well-established in the literature. The data presented here are for common acyl and alkyl LPCs to provide context.

Role in Lipid Signaling Pathways

The signaling roles of this compound are not fully elucidated; however, based on the activities of other lysophospholipids and plasmalogens, several putative pathways can be proposed. It is hypothesized that this compound may exert its effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream kinase cascades.[2]

Putative GPCR-Mediated Signaling

Several orphan GPCRs have been identified as potential receptors for lysophospholipids.[2] For instance, GPR35 has been shown to be activated by lysophosphatidic acid (LPA).[5][6] It is plausible that this compound could interact with a similar subset of GPCRs. Upon binding, it would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.

Caption: Putative GPCR-mediated signaling cascade for this compound.

Activation of MAPK/ERK and PI3K/Akt Pathways

Studies on other LPC species have demonstrated their ability to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[7] These pathways are central to cell proliferation, survival, and inflammation. It is plausible that this compound, through GPCR activation or other membrane-level perturbations, could initiate these cascades.

Caption: Potential activation of MAPK/ERK and PI3K/Akt pathways by this compound.

Modulation of NF-κB Signaling

Lysophosphatidylcholine has been shown to activate the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8] This activation can be mediated through Toll-like receptors (TLRs). Given the structural similarities, this compound may also modulate NF-κB signaling, contributing to its potential role in inflammatory conditions.

Experimental Protocols

Investigating the signaling properties of this compound requires a combination of lipidomics to quantify its levels and cell-based assays to determine its biological activity.

Lipid Extraction and Quantification by LC-MS/MS

This protocol is adapted from standard methods for lipid extraction and analysis.[9][10][11]

Objective: To extract and quantify this compound from biological samples (plasma or cultured cells).

Materials:

-

Biological sample (e.g., 50 µL plasma, 1x10^6 cells)

-

Internal standard (e.g., this compound-d9)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: To a glass vial, add the biological sample. Spike with a known amount of this compound-d9 internal standard.

-

Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of Methanol:MTBE.

-

Extraction: Vortex vigorously for 10 minutes at 4°C.

-

Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Collection: Carefully collect the upper organic phase containing the lipids into a new glass vial.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol/toluene).

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized.

-

Caption: Workflow for lipid extraction and quantification.

Cell-Based Signaling Assay: ERK Phosphorylation

This protocol describes a method to assess the ability of this compound to activate the MAPK/ERK signaling pathway in cultured cells.

Objective: To measure the phosphorylation of ERK1/2 in response to this compound stimulation.

Materials:

-

Cultured cells (e.g., HEK293, HeLa, or a relevant cell line)

-

This compound

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.

-

-

Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Conclusion and Future Directions

This compound is an intriguing lipid molecule with the potential to be a significant player in cellular signaling. Its unique vinyl-ether bond confers properties that set it apart from more well-studied lysophospholipids. While direct evidence for its signaling pathways is still emerging, the existing knowledge of related lipids provides a strong framework for future research.

Key areas for future investigation include:

-

Receptor Identification: Identifying and characterizing the specific GPCRs or other receptors that bind to this compound is a critical next step.

-

Pathway Elucidation: Detailed mapping of the downstream signaling cascades activated by this compound in various cell types is needed.

-

Physiological and Pathological Relevance: Understanding how this compound levels and signaling are altered in diseases such as neurodegenerative disorders, cardiovascular disease, and cancer will be crucial for evaluating its therapeutic potential.

The development of more specific analytical tools and biological probes will undoubtedly accelerate our understanding of this fascinating and important lipid mediator.

References

- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Lysophosphatidic Acid-Mediated GPR35 Signaling in CX3CR1+ Macrophages Regulates Intestinal Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR35 is a novel lysophosphatidic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Unraveling the Enigma: An In-depth Technical Guide to the Intracellular Localization of C18(Plasm) LPC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding and methodologies for investigating the intracellular localization of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine), a unique ether-linked lysophosphatidylcholine. While specific quantitative data on the subcellular distribution of this compound is not yet extensively documented in publicly available literature, this document outlines the established experimental protocols to determine its localization and discusses its potential roles in cellular signaling.

Introduction to this compound

This compound is a plasmalogen, a subclass of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers distinct physicochemical properties, including increased resistance to oxidative stress compared to their diacyl counterparts. Lysophosphatidylcholines (LPCs) in general are known to be important signaling molecules and intermediates in phospholipid metabolism. The specific functions and subcellular trafficking of the C18 plasmalogen variant are areas of active investigation. Understanding the precise intracellular localization of this compound is crucial for elucidating its biological functions in both physiological and pathological conditions.

Quantitative Analysis of Subcellular Localization

Determining the quantitative distribution of this compound across different organelles is a key step in understanding its function. This is typically achieved through a combination of subcellular fractionation and sensitive analytical techniques like mass spectrometry.

While specific data for this compound is not yet available, the following table provides a template for how such quantitative data would be presented. The values are hypothetical and for illustrative purposes only.

| Organelle | This compound (pmol/mg protein) | This compound (% of total cellular) |

| Whole Cell Lysate | 150.0 ± 12.5 | 100% |

| Nucleus | 15.2 ± 2.1 | 10.1% |

| Mitochondria | 25.8 ± 3.4 | 17.2% |

| Endoplasmic Reticulum | 45.3 ± 5.0 | 30.2% |

| Golgi Apparatus | 18.1 ± 2.5 | 12.1% |

| Plasma Membrane | 30.5 ± 4.2 | 20.3% |

| Cytosol | 5.1 ± 0.9 | 3.4% |

Experimental Protocols

Subcellular Fractionation and Mass Spectrometry

This method provides a quantitative assessment of lipid distribution in different organelles.

Objective: To isolate major subcellular organelles and quantify the amount of this compound in each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Cell Culture and Homogenization:

-

Culture cells of interest to approximately 80-90% confluency.

-

Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9) containing protease and phosphatase inhibitors.

-

Allow cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and leave the cytosol in the supernatant.

-

-

Organelle Purity Assessment:

-

Assess the purity of each fraction by Western blotting using well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi).

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or Folch extraction on each organelle fraction and the whole-cell lysate to extract total lipids.

-

Dry the lipid extracts under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the lipid extracts in an appropriate solvent for LC-MS/MS analysis.

-

Use a targeted lipidomics approach to specifically quantify this compound. This involves using a C18 column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Include an internal standard, such as a deuterated version of this compound, for accurate quantification.

-

-

Data Analysis:

-

Normalize the amount of this compound in each fraction to the total protein content of that fraction (pmol/mg protein).

-

Calculate the percentage of total cellular this compound present in each organelle.

-

Caption: Workflow for Subcellular Fractionation and Mass Spectrometry.

Fluorescence Microscopy Imaging

This technique allows for the visualization of the spatial distribution of lipids within a cell.

Objective: To visualize the localization of this compound in live or fixed cells using a fluorescently labeled analog.

Protocol:

-

Synthesis of Fluorescently Labeled this compound:

-

A fluorescent probe (e.g., BODIPY, NBD) can be chemically conjugated to the head group or the sn-2 position of a this compound analog. The choice of fluorophore and labeling position should be carefully considered to minimize perturbations to the lipid's natural trafficking.

-

-

Cell Culture and Labeling:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Incubate the cells with the fluorescently labeled this compound analog at a low concentration (e.g., 1-5 µM) for a specific period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically.

-

-

Co-localization with Organelle Markers:

-

To identify the organelles where the fluorescent lipid accumulates, co-stain the cells with organelle-specific fluorescent dyes or express fluorescently tagged organelle marker proteins (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or GFP-tagged proteins).

-

-

Live-Cell or Fixed-Cell Imaging:

-

Live-Cell Imaging: After labeling, wash the cells with fresh media and image immediately using a confocal or spinning-disk microscope equipped with the appropriate lasers and filters. This allows for the observation of the dynamic trafficking of the lipid.

-

Fixed-Cell Imaging: After labeling, wash the cells with PBS, fix with 4% paraformaldehyde, and then proceed with co-staining for organelle markers if necessary. Mount the coverslips and image.

-

-

Image Analysis:

-

Acquire images in different channels for the fluorescent lipid and the organelle markers.

-

Merge the images to visualize co-localization.

-

Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate Pearson's or Mander's correlation coefficients.

-

Caption: Workflow for Fluorescence Microscopy Imaging.

Signaling Pathways of this compound

Lysophosphatidylcholines are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs). While the specific signaling pathways of this compound are still under investigation, a plausible pathway can be proposed based on the known functions of other LPCs and plasmalogens.

LPCs can act as extracellular ligands for GPCRs such as G2A, GPR4, and GPR119.[1] Upon binding, they can initiate downstream signaling cascades that influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][3] Plasmalogens, due to their antioxidant properties, are also implicated in protecting cells from oxidative stress.

The following diagram illustrates a proposed signaling pathway for this compound.

Caption: Proposed Signaling Pathway for this compound.

Conclusion

The study of the intracellular localization of this compound is a critical frontier in lipid biology. While direct quantitative data remains to be extensively published, the methodologies outlined in this guide provide a robust framework for researchers to investigate its subcellular distribution and trafficking. Elucidating the precise location of this compound within the cell will be instrumental in unraveling its specific roles in signaling and cellular physiology, ultimately paving the way for new therapeutic strategies in diseases where plasmalogen metabolism is dysregulated.

References

- 1. Correlated fluorescence-atomic force microscopy of membrane domains: structure of fluorescence probes determines lipid localization. | Semantic Scholar [semanticscholar.org]

- 2. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

An In-depth Technical Guide to the Discovery and History of Plasmalogen Lysophosphatidylcholines (LPCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their lysophosphatidylcholine (B164491) (LPC) derivatives, formed through enzymatic hydrolysis, are emerging as critical players in cellular signaling and disease pathology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to plasmalogen LPCs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways.

Discovery and History

The journey to understanding plasmalogen LPCs began with the initial discovery of their parent compounds, plasmalogens.

Early Observations (1924): Feulgen and Voit first described plasmalogens in 1924 during histological studies. They observed that treating tissue sections with acid or mercuric chloride, as part of a nuclear staining method, led to the release of aldehydes from the cytoplasm, which then reacted with a fuchsine-sulfurous acid stain to produce colored compounds.[1] This led to the name "plasmalogens," referring to the "plasmal" or inner substance of the cell where these aldehyde-generating substances were found.[1]

Structural Elucidation: It took several decades to fully elucidate the unique α,β-unsaturated ether linkage that defines plasmalogens. This structural feature is crucial as it is the target of both enzymatic and non-enzymatic cleavage, leading to the formation of various bioactive molecules, including lysoplasmalogens.

The Emergence of Lysoplasmalogens: Lysoplasmalogens, including plasmalogen LPCs, were initially recognized as metabolic intermediates in the turnover and remodeling of plasmalogens. They are formed when a fatty acid at the sn-2 position of a plasmalogen is hydrolyzed, a reaction catalyzed by phospholipase A2 (PLA2).[2] This process not only contributes to the degradation of plasmalogens but also releases polyunsaturated fatty acids (PUFAs), which can act as precursors for inflammatory mediators.[3]

Identification of Lysoplasmalogenase: A key breakthrough in understanding the regulation of lysoplasmalogen levels was the identification and characterization of lysoplasmalogenase. This enzyme specifically catalyzes the hydrolytic cleavage of the vinyl-ether bond in lysoplasmalogens, producing a fatty aldehyde and glycerophosphocholine or glycerophosphoethanolamine (B1239297).[4][5] The gene encoding for this enzyme was identified as TMEM86B.[4] This discovery highlighted a specific pathway for the catabolism of lysoplasmalogens, suggesting a tightly regulated system to control their cellular concentrations.

Quantitative Data on Plasmalogen LPCs

The levels of plasmalogen LPCs are altered in various physiological and pathological conditions. This section summarizes key quantitative findings from different studies.

| Condition | Tissue/Fluid | Plasmalogen LPC Species | Observation | Reference |

| Alzheimer's Disease | Prefrontal Cortex | Total Choline (B1196258) Plasmalogens | Significant 73% decrease compared to non-AD controls. | [2] |

| Alzheimer's Disease | Serum | Various Plasmalogen Species | Decreased levels correlated with disease severity. | [6] |

| Coronary Artery Disease (CAD) | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower levels in CAD patients compared to healthy controls. | [4] |

| Acute Myocardial Infarction (AMI) | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower levels in AMI patients compared to healthy controls. | [4] |

| Peripheral Artery Disease | Serum | Total Alkyl-phosphatidylcholines and Alkenylphosphatidylcholines (Plasmalogens) | Inversely associated with incident myocardial infarction. | [7] |

| Lipid-loaded Macrophages | In vitro | Saturated and Unsaturated LPC species | Loading with enzymatically modified LDL (eLDL) primarily raised unsaturated LPCs (18:1, 18:2, 20:4), while oxidized LDL (oxLDL) elevated saturated LPC species. | [6] |

Experimental Protocols

The accurate quantification of plasmalogen LPCs is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Sample Preparation: Lipid Extraction from Brain Tissue

This protocol is adapted from methodologies described for the analysis of phospholipids (B1166683) in brain tissue.

-

Homogenization: Weigh approximately 10 mg of frozen brain tissue and homogenize in 462 µL of ice-cold methanol (B129727) containing internal standards (e.g., 133 pmol PC(d7–33:1) and 282 pmol PE(d7–33:1)).[8]

-

Lipid Extraction:

-

Add 1540 µL of methyl-tert-butyl ether (MTBE) and incubate overnight with shaking at room temperature.[9]

-

Add 128 µL of 0.15 M ammonium (B1175870) acetate (B1210297) and centrifuge at 3000 rpm for 15 minutes at 4°C.[9]

-

Collect the upper organic layer.[9]

-

Re-extract the lower aqueous layer with 411 µL of a solvent mixture (10:3:2.5 MTBE:methanol:0.15 M ammonium acetate, by volume).[9]

-

-

Drying and Reconstitution:

-

Combine the organic extracts and dry under a vacuum evaporator.[9]

-

Store the dried lipid extract at -80°C until analysis.[9]

-

Before LC-MS analysis, dissolve the dried extract in 667.3 µL of methanol/10 mM ammonium formate (B1220265) (9:1, by volume).[9]

-

LC-MS/MS Analysis of Plasmalogen LPCs

This protocol synthesizes common parameters from various validated methods for plasmalogen analysis.

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) system such as a Shimadzu Nexera X2 or equivalent.[8]

-

Column: A C18 analytical column (e.g., YMC-Triart C18, 3 µm, 2.0 × 100 mm) maintained at 40°C is commonly used.[9] For separation of different phospholipid classes, a HILIC column (e.g., BEH Amide) can also be employed.[10]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a high percentage of aqueous solvent and ramps up to a high percentage of organic solvent to elute the lipids. For example: 0 min, 80% B; 8 min, 100% B; 15 min, 100% B; 15.1 min, 80% B; and 25 min, 80% B.[8]

-

Flow Rate: 0.2 mL/min.[8]

-

-

Tandem Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

-

Ionization Mode: Positive ion mode is typically used for the detection of choline-containing lipids.

-

Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification.

-

SRM Transitions:

-

For plasmalogen PCs (and LPCs), a precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) is often used for identification.[12]

-

For quantification, specific precursor-to-product ion transitions are monitored. For Pls-PC species, the transition of the protonated molecule [M+H]+ to the product ion at m/z 184.0 is commonly used.[13]

-

-

Data Analysis: Peak areas of the target analytes are integrated and normalized to the peak area of an appropriate internal standard to correct for matrix effects and variations in instrument response.[8]

-

Signaling Pathways and Molecular Interactions

Plasmalogen LPCs are not merely breakdown products but are increasingly recognized as signaling molecules that can modulate various cellular processes.

Formation of Plasmalogen LPCs

The primary route for the formation of plasmalogen LPCs is the hydrolysis of the sn-2 fatty acid from a parent plasmalogen molecule by a plasmalogen-selective phospholipase A2.

Caption: Enzymatic formation of plasmalogen LPC and a free fatty acid from a plasmalogen molecule.

Degradation of Plasmalogen LPCs

Lysoplasmalogenase specifically targets the vinyl-ether bond of lysoplasmalogens, leading to their degradation.

Caption: Degradation of plasmalogen LPC by the enzyme lysoplasmalogenase.

Signaling via G-Protein Coupled Receptors

Lysophosphatidylcholines, including plasmalogen species, can act as ligands for several G-protein coupled receptors (GPCRs), such as G2A and GPR4, initiating downstream signaling cascades.

Caption: Plasmalogen LPC signaling through G-protein coupled receptors.

Modulation of Protein Kinase A (PKA) Signaling

Recent evidence suggests that lysoplasmalogens can influence the Protein Kinase A (PKA) signaling pathway, which is crucial for regulating energy metabolism.

Caption: Proposed mechanism of lysoplasmalogen-mediated enhancement of PKA signaling.

Conclusion

The study of plasmalogen lysophosphatidylcholines has evolved from their initial identification as metabolic byproducts to their recognition as important signaling molecules. Their discovery and the subsequent elucidation of their metabolic pathways have provided crucial insights into lipid biology. The development of advanced analytical techniques, particularly LC-MS/MS, has enabled the precise quantification of these molecules, revealing their altered levels in various diseases, including neurodegenerative and cardiovascular disorders. Future research focused on the specific signaling roles of different plasmalogen LPC species will be critical for developing novel diagnostic and therapeutic strategies targeting these bioactive lipids.

References